molecular formula C12H20F2N2 B1490938 4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole CAS No. 2098089-84-8

4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole

Cat. No. B1490938
CAS RN: 2098089-84-8
M. Wt: 230.3 g/mol
InChI Key: KOJWKIWZRZVBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .

Scientific Research Applications

Anion Receptor Enhancement

The fluorinated derivatives, including molecules structurally related to 4,4-difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole, have been utilized in the development of neutral anion receptors. These receptors show significantly augmented affinities for anions like fluoride, chloride, and dihydrogen phosphate. Notably, the enhanced anion binding ability leads to potential applications in sensing technologies, especially for detecting phosphate anions through a visible color change (Anzenbacher et al., 2000).

Molecular Structure Analysis

Compounds structurally related to 4,4-difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole have been the subject of detailed molecular structure analysis. Studies using X-ray diffraction have elucidated the crystal structures of related pyridine derivatives, revealing conformational details that are crucial for understanding their interactions with biological targets. This information is instrumental for the design of potential inhibitors against specific enzymes, such as NAMPT, which plays a significant role in cellular metabolism and cancer research (Venkateshan et al., 2019).

Synthetic Chemistry Applications

The structural motif of 4,4-difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole serves as a key building block in synthetic chemistry, particularly in the formation of complex polycyclic systems. Research has demonstrated its utility in efficiently synthesizing difluoropiperidines, important intermediates for pharmaceuticals and agrochemicals, highlighting its versatility and potential in drug development (Surmont et al., 2009).

Pharmacological Potential

Further research into related cyclopenta[c]piperidine and pyrrolo[3,4-c]piperidine structures has explored their potential as substance P antagonists. These studies involve sophisticated synthetic routes to integrate pharmacophoric groups, aiming at therapeutic applications in pain management and neurological disorders (Wu et al., 2000).

properties

IUPAC Name

4,4-difluoro-2-piperidin-4-yl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2/c13-12(14)4-1-9-7-16(8-11(9)12)10-2-5-15-6-3-10/h9-11,15H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJWKIWZRZVBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)C3CCNCC3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole
Reactant of Route 2
Reactant of Route 2
4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole
Reactant of Route 3
4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole
Reactant of Route 4
Reactant of Route 4
4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole
Reactant of Route 5
Reactant of Route 5
4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole
Reactant of Route 6
4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.